molecular formula C8H6ClFO2 B2992872 4-Chloro-2-fluoro-5-methylbenzoic acid CAS No. 177211-31-3

4-Chloro-2-fluoro-5-methylbenzoic acid

Cat. No.: B2992872
CAS No.: 177211-31-3
M. Wt: 188.58
InChI Key: ARXCVPPNQBQFTP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a white solid that is typically found in powder form. This compound is stable under normal conditions but should be kept away from oxidizing agents. It is soluble in organic solvents and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-methylbenzoic acid can be synthesized through various methods. One common method involves the selective substitution of aromatic compounds. For instance, it can be prepared by reacting 4-chloro-2-fluoro-5-methylbenzene with a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXCVPPNQBQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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